Febuxostat impurity 8

Description

Properties

IUPAC Name |

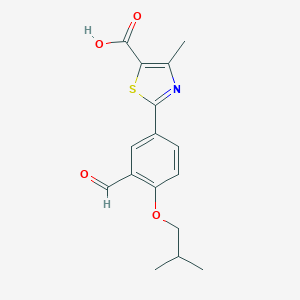

2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-9(2)8-21-13-5-4-11(6-12(13)7-18)15-17-10(3)14(22-15)16(19)20/h4-7,9H,8H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIQHHXCAMMCPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144060-62-8 | |

| Record name | 2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144060628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-FORMYL-4-(2-METHYLPROPOXY)PHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22XUB0JY9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Febuxostat impurity 8, also known as “22XUB0JY9W” or “2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid”, is an impurity of Febuxostat. Febuxostat is a selective inhibitor of xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the conversion of hypoxanthine to xanthine and further to uric acid. By inhibiting this enzyme, Febuxostat prevents the formation of uric acid, thereby managing conditions like gout and hyperuricemia.

Mode of Action

The mode of action of this compound is likely similar to that of Febuxostat, given that it is an impurity of the latter. Febuxostat works by inhibiting the activity of xanthine oxidase . This inhibition prevents the synthesis of uric acid, leading to a reduction in serum uric acid levels.

Biochemical Pathways

The primary biochemical pathway affected by Febuxostat and its impurities is the purine degradation pathway . In this pathway, xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting xanthine oxidase, Febuxostat impedes this pathway, reducing the production of uric acid.

Pharmacokinetics

Febuxostat exhibits an oral availability of about 85%, an apparent oral clearance of 10.5 ± 3.4 L/h, and an apparent volume of distribution at steady state of 48 ± 23 L. Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney.

Result of Action

The primary result of Febuxostat’s action, and likely that of its impurity 8, is a reduction in serum uric acid levels . This reduction helps manage conditions like gout and hyperuricemia, which are characterized by high levels of uric acid in the blood.

Action Environment

The action of Febuxostat and its impurities can be influenced by various environmental factors. For instance, the presence of other drugs can affect Febuxostat’s metabolism and excretion. Additionally, patient-specific factors, such as renal function, can impact the drug’s pharmacokinetics. .

Biochemical Analysis

Biochemical Properties

Febuxostat impurity 8, as an impurity of Febuxostat, may share similar biochemical properties with Febuxostat. Febuxostat is an inhibitor of xanthine oxidoreductase (XOR), a key enzyme in the purine metabolic pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting XOR, Febuxostat effectively reduces the production of uric acid.

Cellular Effects

Febuxostat has been shown to reduce serum and urinary uric acid concentrations and increase serum and urinary xanthine concentrations. This suggests that this compound may have similar effects on cellular processes related to purine metabolism.

Molecular Mechanism

The molecular mechanism of this compound is not well-defined. Febuxostat, the parent compound, exerts its effects by selectively inhibiting XOR, thereby reducing the production of uric acid. It’s plausible that this compound may interact with XOR or other biomolecules in a similar manner.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Febuxostat has been shown to reduce serum urate concentrations by about 80% in healthy subjects treated with multiple doses.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Studies on Febuxostat have shown that it effectively reduces serum uric acid levels in a dose-dependent manner.

Metabolic Pathways

This compound is likely involved in the purine metabolic pathway due to its structural similarity to Febuxostat. Febuxostat is metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney.

Biological Activity

2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid, also known as Febuxostat Impurity C, is a derivative of Febuxostat, a medication primarily used to treat hyperuricemia associated with gout. This compound has garnered interest due to its potential biological activities and implications in therapeutic applications.

- Molecular Formula : C16H17NO5S

- Molecular Weight : 335.37 g/mol

- CAS Number : 1239233-87-4

Febuxostat and its derivatives, including the compound , function as xanthine oxidase inhibitors. This mechanism is crucial for reducing uric acid levels in the body, thereby alleviating conditions such as gout and hyperuricemia. The inhibition of xanthine oxidase leads to decreased production of uric acid from purines, which is beneficial in managing gout flares.

Antioxidant Properties

Research indicates that compounds similar to 2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid exhibit antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity can be particularly advantageous in preventing cellular damage associated with various diseases, including cardiovascular diseases and neurodegenerative disorders.

Study 1: Anti-Gout Efficacy

A study conducted on the efficacy of Febuxostat in comparison with other xanthine oxidase inhibitors demonstrated that derivatives like 2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid possess significant potential in lowering serum uric acid levels. The study reported a marked decrease in uric acid levels among participants treated with Febuxostat, highlighting the importance of its structural derivatives in enhancing therapeutic outcomes .

Study 2: Antioxidant Activity Assessment

In vitro assays evaluating the antioxidant capacity of thiazole derivatives showed that compounds similar to 2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid effectively reduced oxidative stress markers in cell cultures. The results indicated a substantial reduction in malondialdehyde (MDA) levels, a marker for lipid peroxidation, suggesting protective effects against oxidative damage .

Data Table: Biological Activities Summary

Preparation Methods

Vilsmeier-Haack Formylation

Patent WO2012032528A2 describes formylation of 2-(3-amino-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate using DMF and phosphoryl chloride (POCl₃). The reaction proceeds via a Vilsmeier intermediate, generating the aldehyde group in situ. This method achieves >95% conversion but requires stringent temperature control (0–5°C) to minimize over-chlorination.

Oxidation of Hydroxymethyl Intermediates

An alternative approach involves oxidizing a hydroxymethyl precursor (e.g., Formula-15 ) using MnO₂ or CrO₃. However, this method is less favored industrially due to lower yields (70–75%) and challenges in removing heavy metal residues.

Purification and Crystalline Form Control

Compound A and its intermediates are purified via amine salt formation. Patent WO2011141933A2 discloses novel methylamine (Formula-19a ) and tert-butylamine (Formula-19b ) salts, which exhibit distinct PXRD patterns (e.g., peaks at 5.86, 8.03, and 11.54° 2θ for Form-S ). Recrystallization from methanol/water mixtures yields >99.5% pure free acid after salt dissociation.

Key Advantages of Salt Formation :

-

Enhanced Solubility : Facilitates impurity removal during crystallization.

-

Thermal Stability : Salts decompose above 200°C, ensuring robustness during storage.

Comparative Analysis of Synthetic Routes

Table 1 summarizes three industrial routes to Compound A :

Route 2 offers the highest yield and purity, making it preferable for large-scale production.

Q & A

Q. What are the key synthetic pathways for 2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid, and how can purity be ensured?

The compound is synthesized via condensation of 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester with formic acid and hydroxylamine hydrochloride, followed by hydrolysis using NaOH in tetrahydrofuran/ethanol. Critical purification steps include recrystallization from pyridine solutions to obtain single crystals. Purity is confirmed via HPLC (high-performance liquid chromatography) and structural validation by X-ray crystallography, which reveals planar thiazole and phenyl rings (dihedral angle: 2.4°) and hydrogen bonding with pyridine solvate molecules . Impurities such as positional isomers (e.g., butoxy derivatives) require rigorous chromatographic separation .

Q. How does the molecular structure influence its inhibitory activity against xanthine oxidoreductase (XOR)?

The planar arrangement of the thiazole and phenyl rings allows deep penetration into XOR’s active site. The formyl group at the 3-position and isobutoxy group at the 4-position create hydrophobic interactions with the enzyme’s substrate channel. The carboxylic acid group forms hydrogen bonds with Arg880 and Thr1010 residues, critical for high-affinity binding. This structural configuration results in mixed-type inhibition (Ki = 1.2 × 10⁻¹⁰ M; Ki′ = 9 × 10⁻¹⁰ M) .

Q. What analytical methods are recommended for characterizing this compound?

- X-ray crystallography : Resolves planar geometry and hydrogen bonding (e.g., O2–H2A···N3 interactions in pyridine solvates) .

- Fluorescence titration : Measures dissociation constants (Kd = 2 × 10⁻⁹ M for the desulfo-form of XOR) .

- NMR and LC-MS : Confirm synthetic intermediates and detect impurities like 2-[3-carbamoyl-4-(2-methylpropoxy)phenyl]-4-methylthiazole derivatives .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in XOR inhibition data between active and desulfo enzyme forms?

The active (sulfo) form of XOR binds the inhibitor with sub-nanomolar affinity, making precise Kd measurements challenging. To address this, use stopped-flow kinetics with rapid-mixing techniques to capture transient binding states. For the desulfo-form, fluorescence quenching assays at varying pH (6.5–8.0) can elucidate environment-dependent binding . Parallel molecular dynamics simulations of both enzyme forms may identify conformational differences affecting inhibitor affinity .

Q. What methodological considerations are critical for optimizing synthetic yield while minimizing isomer formation?

- Reagent selection : Replace ethyl ester intermediates with tert-butyl esters to reduce steric hindrance during cyclization .

- Temperature control : Maintain hydrolysis steps at 60–70°C to prevent decarboxylation.

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for recrystallization to minimize solvate impurities .

Q. How can researchers validate the compound’s neuroprotective effects in ischemia-reperfusion models, and what confounding factors must be addressed?

- Dosage : Administer 50 mg/kg orally 30 minutes pre-ischemia to achieve plasma concentrations >16 µM, sufficient for XOR inhibition .

- Controls : Include allopurinol (a purinergic XOR inhibitor) to distinguish non-purinergic mechanisms.

- Biomarkers : Measure serum urate, malondialdehyde (lipid peroxidation), and 8-hydroxy-2’-deoxyguanosine (DNA oxidation) to correlate XOR inhibition with oxidative stress reduction .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Co-crystallization : Introduce pyridine or DMSO as co-solvents to stabilize hydrogen-bond networks .

- Slow evaporation : Use sealed chambers with controlled humidity (60% RH) to grow single crystals over 7–14 days.

- Cryoprotection : Flash-freeze crystals in liquid N₂ with 25% glycerol to prevent lattice disruption during X-ray data collection .

Data Contradictions and Resolution

Q. Why do reported Ki values vary between studies, and how can this be reconciled?

Discrepancies arise from differences in enzyme sources (bovine milk vs. human recombinant XOR) and assay conditions (pH, temperature). Standardize assays using recombinant human XOR at physiological pH (7.4) and 37°C. Validate inhibition curves with nonlinear regression models to account for tight-binding behavior .

Q. How do impurities like positional isomers affect pharmacological data interpretation?

Butoxy isomers (e.g., 2-(4-butoxy-3-cyanophenyl) derivatives) exhibit reduced XOR affinity due to altered hydrophobic interactions. Use preparative HPLC with C18 columns (acetonitrile/0.1% TFA gradient) to isolate the target compound and quantify isomers via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.